2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride
Description
2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride is a synthetic organic compound characterized by a ketone (ethanone) backbone substituted with a 2-methoxyphenyl group and a bicyclic octahydro-pyrrolo[3,4-b]azepine moiety. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical applications.
The compound’s synthesis likely involves coupling the methoxy-substituted acetophenone with the azepine ring system, followed by salt formation.
Properties
IUPAC Name |
1-(3,4,5,5a,6,7,8,8a-octahydro-2H-pyrrolo[3,4-b]azepin-1-yl)-2-(2-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-21-16-8-3-2-6-13(16)10-17(20)19-9-5-4-7-14-11-18-12-15(14)19;/h2-3,6,8,14-15,18H,4-5,7,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILLETAYBMYPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCCC3C2CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride is a member of the pyrroloazepine class, known for its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₁₈ClN₃O
- Molecular Weight: 273.76 g/mol
- IUPAC Name: 2-(2-Methoxyphenyl)-1-(octahydropyrrolo[3,4-b]azepin-1-yl)ethanone hydrochloride
Research indicates that compounds within the pyrroloazepine class often act as selective agonists of the 5-HT₂C receptor , which is implicated in various neurological and psychiatric disorders. The modulation of this receptor can lead to therapeutic effects in conditions such as anxiety, depression, and sexual dysfunction .
Key Mechanisms:
- Agonistic Activity: Selective activation of the 5-HT₂C receptor may enhance neurotransmitter release, influencing mood and anxiety levels.
- Neurotransmitter Modulation: Potential to alter serotonin pathways, contributing to its antidepressant and anxiolytic effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, demonstrating significant effects in various models:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown promising results in inhibiting colon cancer cell growth through apoptosis induction. The mechanism involves the upregulation of death receptors DR5 and DR6, leading to enhanced TRAIL-induced apoptosis .
2. Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests a role in treating mood disorders. Its agonistic effects on the 5-HT₂C receptor may help alleviate symptoms associated with depression and anxiety.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional features of 2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride with related compounds from pharmaceutical impurity standards and research literature:
Key Structural and Functional Insights:
The octahydro-pyrroloazepine ring introduces conformational rigidity and nitrogen-rich pharmacophores, which may interact with serotonin or dopamine receptors, unlike simpler amines (e.g., benzylethyl-amino in Benzyletilefrone) .
Solubility and Stability: Hydroxyl groups in phenylephrine and norfenefrine improve aqueous solubility but reduce membrane permeability compared to the methoxy group in the target compound. The bicyclic azepine system may increase metabolic stability relative to linear ethanolamine derivatives (e.g., etilefrine) due to reduced oxidative susceptibility.
Synthetic and Analytical Considerations: Impurities such as 3-Hydroxyacetophenone (Imp. E) and N-Benzylethanamine (Imp. F) highlight common byproducts in the synthesis of aryl-ethanone derivatives, emphasizing the need for rigorous chromatographic purification. Structural determination of such compounds often relies on X-ray crystallography using software like SHELX , which resolves complex bicyclic conformations and salt forms.
Research Findings and Trends
- Structural Analysis : SHELX software is critical for resolving the octahydro-pyrroloazepine ring’s conformation, which influences receptor-binding specificity.
- Pharmacological Potential: While direct data are lacking, the target compound’s structural similarity to adrenergic agents (e.g., phenylephrine) suggests possible vasoactive or neuromodulatory effects.
- Regulatory Insights : Impurity profiles from standards (e.g., LGC Standards ) underscore the importance of controlling byproducts during synthesis to meet pharmaceutical quality guidelines.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity 2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride?
- Methodology : Multi-step synthesis under inert atmospheres (e.g., nitrogen) is critical to prevent oxidation of the pyrroloazepine core. Key steps include:
- Etherification : Use sodium hydride or potassium carbonate to facilitate methoxyphenyl group attachment via nucleophilic substitution .
- Cyclization : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates during heterocycle formation .
- Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization from methanol/ether to isolate the hydrochloride salt .
- Quality Control : Monitor reaction progress via TLC and confirm final purity (>98%) using HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are essential for structural characterization, and what key spectral markers should researchers prioritize?
- 1H/13C NMR :
- Look for methoxy singlet at δ ~3.8 ppm (3H) and aromatic protons (δ 6.7–7.3 ppm) for the 2-methoxyphenyl group .
- The octahydro-pyrroloazepine system shows complex splitting patterns (δ 1.5–3.5 ppm) due to fused ring rigidity .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z consistent with the molecular formula (C₂₁H₂₇ClN₂O₂ requires m/z 375.18) .
- FTIR : Validate carbonyl stretch (~1685 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the fused pyrroloazepine system?
- Crystallization : Use slow vapor diffusion with dichloromethane/hexane to grow single crystals.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on:
- Torsion Angles : Verify non-planarity of the azepine ring (expected deviation >10°) .
- Hydrogen Bonding : Analyze Cl⁻ interactions with the protonated amine to confirm salt stability .
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized computational models to address discrepancies .
Q. What computational approaches predict the compound’s interaction with serotonin receptors (e.g., 5-HT₂A)?
- Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 6WGT) and the compound’s SMILES string (e.g., COC1=CC=CC=C1C(=O)N2C3CCCNC3CC2.Cl ) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on:
- Hydrophobic Contacts : Methoxyphenyl moiety with receptor’s transmembrane helices.
- Salt Bridges : Protonated amine-Cl⁻ interaction with ASP155 .
- Free Energy Calculations : Apply MM-GBSA to quantify binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .
Q. How should researchers address contradictory biological activity data in preliminary assays?
- Dose-Response Refinement : Test concentrations across 5-log units (1 nM–100 µM) to identify off-target effects .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS. Adjust functional groups (e.g., methoxy to ethoxy) if rapid degradation occurs .
- Counterion Effects : Compare hydrochloride salt vs. free base solubility in PBS (pH 7.4) to rule out formulation artifacts .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
